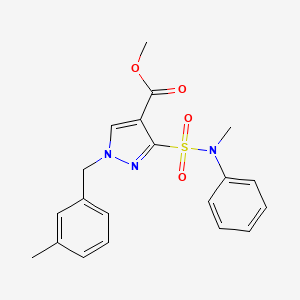

methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate

Description

Methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a methyl ester at position 4, a 3-methylbenzyl group at position 1, and an N-methyl-N-phenylsulfamoyl moiety at position 3 (Figure 1). Its molecular formula is C₂₁H₂₂N₃O₄S, with a molecular weight of approximately 412.48 g/mol.

Properties

IUPAC Name |

methyl 1-[(3-methylphenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-8-7-9-16(12-15)13-23-14-18(20(24)27-3)19(21-23)28(25,26)22(2)17-10-5-4-6-11-17/h4-12,14H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRQFSYQJSBXUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C(=N2)S(=O)(=O)N(C)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(N-methyl-N-phenylsulfamoyl)-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by the presence of a pyrazole ring substituted with various functional groups. Its chemical structure includes:

- Pyrazole Ring : A five-membered ring containing two nitrogen atoms.

- Sulfamoyl Group : Contributing to its pharmacological properties.

- Carboxylate Group : Enhancing solubility and bioavailability.

The molecular formula is , with a molecular weight of approximately 378.5 g/mol.

Antimicrobial Activity

Research indicates that compounds with sulfamoyl groups exhibit significant antimicrobial properties. The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division. This activity has been documented in various studies:

- In vitro studies have demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

- Case Study : A study on related sulfonamide derivatives showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting a potential application for treating bacterial infections.

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer activity:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : In a study involving pyrazole derivatives, one compound exhibited a significant reduction in tumor size in xenograft models, indicating potential for further development as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Absorption | Rapidly absorbed |

| Bioavailability | High |

| Metabolism | Hepatic (via cytochrome P450) |

| Excretion | Renal |

Toxicological Profile

While exploring the biological activity, it is crucial to assess the safety profile:

- Acute Toxicity : Studies suggest low acute toxicity levels in animal models.

- Chronic Exposure : Long-term studies are necessary to evaluate potential carcinogenic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The pyrazole core is highly modifiable, and substituent variations significantly influence physicochemical properties and bioactivity. Below is a comparative analysis with key analogues:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Sulfonamide Variations: The thiomorpholinosulfonyl group in introduces a sulfur heterocycle, which may enhance metabolic stability compared to the N-methyl-N-phenylsulfamoyl group.

- Amino vs. Sulfamoyl: The amino substituent in lacks the sulfonamide’s hydrogen-bonding capacity, likely reducing target affinity but increasing reactivity for further derivatization.

Antiproliferative and Antioxidant Activity:

- Target Compound: While direct data are unavailable, structural analogues like compound 14 (trimethoxybenzamido-substituted pyrazole) exhibit notable antiproliferative activity due to electron-donating methoxy groups enhancing target binding . The sulfamoyl group in the target compound may mimic this interaction.

- Thiomorpholinosulfonyl Derivative : The thiomorpholine ring could improve membrane permeability but may alter target specificity due to its larger size.

Crystallographic and Computational Insights

- Crystallography : Tools like Mercury CSD enable packing similarity analyses. The target compound’s 3-methylbenzyl group may adopt a distinct crystal packing compared to the 3-methoxybenzyl group in , influencing solubility and stability.

- Computational Modeling: The N-methyl-N-phenylsulfamoyl group’s conformational flexibility may allow diverse binding modes compared to rigid thiomorpholinosulfonyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.